Lrrk2-IN-2 chemical structure and properties
Lrrk2-IN-2 chemical structure and properties
An In-depth Technical Guide to LRRK2-IN-1: A Potent LRRK2 Inhibitor
This guide provides a comprehensive overview of the chemical and biological properties of LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals working on LRRK2-related neurodegenerative diseases, such as Parkinson's disease.
Chemical Structure and Properties
LRRK2-IN-1 is a small molecule inhibitor belonging to the pyrimidobenzodiazepine class.[1] Its core structure is designed to fit within the ATP-binding pocket of the LRRK2 kinase domain, thereby inhibiting its catalytic activity.
Table 1: Chemical Properties of LRRK2-IN-1
| Property | Value | Source |
| IUPAC Name | 2-[[2-methoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dimethyl-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | [1][2] |
| Molecular Formula | C₃₁H₃₈N₈O₃ | [1][3] |
| Molecular Weight | 570.7 g/mol | [1][3] |
| CAS Number | 1234480-84-2 | [2][3] |
| SMILES | CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC | [1][3] |
| InChI Key | IWMCPJZTADUIFX-UHFFFAOYSA-N | [1][2] |
Biological Activity and Mechanism of Action
LRRK2-IN-1 is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[3] It effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease.[3]
The primary mechanism of action of LRRK2-IN-1 involves blocking the phosphorylation of LRRK2 substrates. A key downstream effect of LRRK2 activation is the phosphorylation of a subset of Rab GTPases.[3][4] By inhibiting LRRK2, LRRK2-IN-1 prevents this phosphorylation event, thereby modulating intracellular trafficking pathways that are thought to be disrupted in Parkinson's disease.[4][5][6] Inhibition of LRRK2 kinase activity by LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser910 and Ser935), which is often used as a biomarker for target engagement in cellular assays.[7] This dephosphorylation can also lead to the ubiquitination and subsequent degradation of the LRRK2 protein.[3]
Signaling Pathway of LRRK2 and Inhibition by LRRK2-IN-1
Quantitative Data
The potency of LRRK2-IN-1 has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter demonstrating its efficacy.
Table 2: In Vitro Potency of LRRK2-IN-1
| Target | IC₅₀ (nM) | Assay Type | Source |
| LRRK2 (Wild-Type) | 13 | Radiometric Kinase Assay | [3][7] |
| LRRK2 (G2019S Mutant) | 6 | Radiometric Kinase Assay | [3][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize LRRK2 inhibitors like LRRK2-IN-1.
In Vitro Radiometric Kinase Assay for LRRK2
This protocol describes a method to measure the kinase activity of LRRK2 by quantifying the incorporation of radiolabeled phosphate into a model substrate.
Materials:
-
Recombinant LRRK2 (Wild-Type or G2019S mutant)
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
ATP solution
-
[γ-³²P]ATP
-
LRRK2-IN-1 (or other inhibitors) dissolved in DMSO
-
P81 phosphocellulose paper
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 enzyme, and the substrate (MBP).
-
Add varying concentrations of LRRK2-IN-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP. The final ATP concentration should be close to its Km for LRRK2.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of LRRK2-IN-1 relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.[8]
Cellular Assay for LRRK2 Phosphorylation
This protocol outlines a cell-based assay to measure the inhibition of LRRK2 autophosphorylation at Ser935 in response to inhibitor treatment.
Materials:
-
HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S mutant)
-
Cell culture medium and supplements
-
LRRK2-IN-1 dissolved in DMSO
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate the HEK293-LRRK2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of LRRK2-IN-1 (or DMSO for control) for a specified duration (e.g., 1-2 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against pSer935-LRRK2.
-
After washing, incubate the membrane with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total LRRK2.
-
Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2 to determine the extent of inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of LRRK2 kinase inhibitors.
References
- 1. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic proteomic analysis of LRRK2-mediated Rab GTPase phosphorylation establishes a connection to ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 phosphorylation of Rab GTPases in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. A feed-forward pathway drives LRRK2 kinase membrane recruitment and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
